
1-Stearoyl-2-linoleoyl-sn-glycerol
Descripción general
Descripción
1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a type of glycerolipid that is found in both animals and plants. SLG is a major component of the cell membranes of both animals and plants and is also found in the plasma membrane of human cells. SLG is a major component of the phospholipids that form the bilayer of the cell membrane. It is an important component of the membrane structure and plays a role in the transport of lipids, proteins, and other molecules across the cell membrane. SLG is also involved in the regulation of cell signaling pathways and other cellular processes.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives : Gaffney and Reese (1997) discussed the synthesis of various di-O-acyl glycerol derivatives, including 1-stearoyl-2-linoleoyl-sn-glycerol. This study provides insights into the chemical synthesis techniques for such compounds (Gaffney & Reese, 1997).
Thermotropic Properties : Coolbear, Berde, and Keough (1983) explored the thermotropic properties of this compound, analyzing its phase transition temperatures, which is crucial for understanding its behavior in various environments (Coolbear, Berde, & Keough, 1983).
Oxidative Stability : Zhou, Zhao, Bindler, and Marchioni (2014) compared the oxidative stability of this compound with other molecular species, providing insights into its stability under thermal treatment, which is significant for food processing and storage applications (Zhou, Zhao, Bindler, & Marchioni, 2014).
Crystallization and Transformation Kinetics : Bayés-García, Calvet, Cuevas-Diarte, and Ueno (2016) studied the polymorphic crystallization and transformation pathways of this compound, contributing to a better understanding of its behavior in various applications, particularly in food science (Bayés-García, Calvet, Cuevas-Diarte, & Ueno, 2016).
Substrate Suitability : Holub and Piekarski (1978) investigated the suitability of different molecular species of 1,2-diacyl-sn-glycerols, including 1-stearoyl-2-linoleoyl, as substrates for diacylglycerol kinase in rat brain microsomes. This research is relevant for understanding the biochemical pathways in which these compounds are involved (Holub & Piekarski, 1978).
Lipid Oxidation and Phase Transitions : Keough and Parsons (1990) studied the autoxidation of this compound and its impact on phase transition temperatures. This research is important for understanding how oxidation affects the physical properties of this compound (Keough & Parsons, 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Stearoyl-2-linoleoyl-sn-glycerol is a type of diacylglycerol (DAG) that contains polyunsaturated fatty acids . The primary target of this compound is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
The compound interacts with its target, PKC, by activating it . Activation of PKC has several downstream effects, including the modulation of non-selective cation channels (NSCC) activity .
Biochemical Pathways
The activation of PKC by this compound affects several biochemical pathways. One of the key pathways is the Phosphoinositide pathway . In this pathway, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the plasma membrane and acts as a physiological activator of PKC .
Result of Action
The activation of PKC by this compound can lead to a variety of cellular responses. For example, PKC activation can enhance the activity of non-selective cation channels (NSCC), which can affect ion homeostasis within the cell .
Análisis Bioquímico
Biochemical Properties
1-Stearoyl-2-linoleoyl-sn-glycerol is involved in various biochemical reactions, primarily through its role as a secondary messenger in lipid signaling pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinase C (PKC), which is activated by diacylglycerols like this compound. This activation triggers a cascade of cellular responses, including the regulation of growth, differentiation, and immune responses .
Cellular Effects
This compound influences various cellular processes and functions. It plays a pivotal role in cell signaling pathways, particularly in the activation of PKC. This activation leads to the modulation of downstream signaling cascades, affecting gene expression and cellular metabolism. The compound’s unique structure allows it to be incorporated into cellular membranes, where it interacts with phospholipids and other bioactive lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme activation, and changes in gene expression. The compound activates PKC by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This phosphorylation event triggers a series of downstream signaling pathways that regulate cellular processes such as growth, differentiation, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained activation of PKC and its associated cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates PKC and modulates cellular signaling pathways without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and signaling . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid signaling and metabolism. It interacts with enzymes such as diacylglycerol kinases, which phosphorylate diacylglycerols to produce phosphatidic acid. This interaction plays a role in lipid remodeling processes involved in inflammation, insulin signaling, and lipid homeostasis . The compound’s incorporation into cellular membranes also affects metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to remain within the plasma membrane, where it interacts with other lipids and proteins. This localization is crucial for its role in activating PKC and modulating cellular signaling pathways .
Subcellular Localization
This compound is primarily localized within the plasma membrane due to its hydrophobic properties. This subcellular localization is essential for its activity and function, as it allows the compound to interact with membrane-bound proteins and lipids. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its biochemical and cellular effects .
Propiedades
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMZUFBKADIAKC-SKTOPKGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131538 | |
| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34487-26-8 | |
| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34487-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





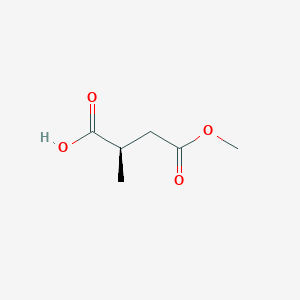


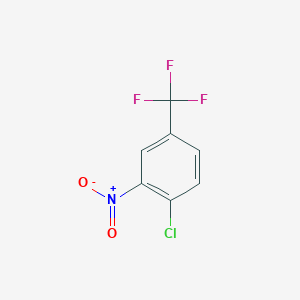
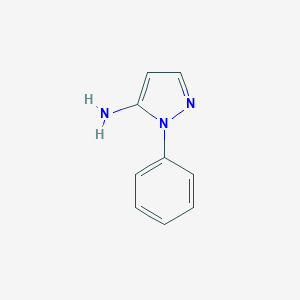
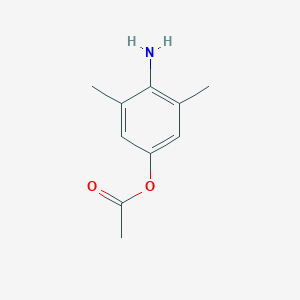
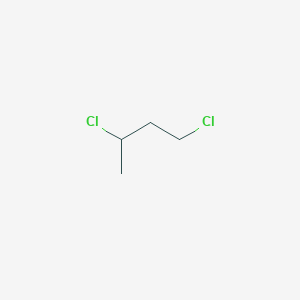



![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)
